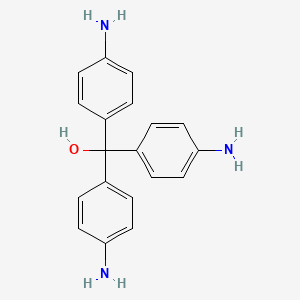

Tris(p-aminophenyl)methanol

Description

The exact mass of the compound Pararosaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRUAYUNOQMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060049 | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Tris(p-aminophenyl)methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

467-62-9, 25620-78-4 | |

| Record name | Tris(4-aminophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-aminophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-triaminotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB58864V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point with decomposition - 205 °C | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as Pararosaniline base, is a triarylmethane compound of significant interest in various chemical and industrial applications. It serves as a crucial intermediate in the synthesis of dyes and pigments and possesses properties that make it a subject of investigation in materials science and potentially in biomedical fields. This technical guide provides a comprehensive overview of the known physical and chemical properties of Tris(p--aminophenyl)methanol, including available experimental data, predicted properties, and general methodologies for its synthesis and characterization.

Core Molecular Information

This compound is structurally characterized by a central methanol carbon atom bonded to three p-aminophenyl groups. This structure imparts specific chemical reactivity and physical characteristics to the molecule.

| Identifier | Value | Source |

| IUPAC Name | Tris(4-aminophenyl)methanol | [1] |

| Synonyms | Pararosaniline base, Tris(p-aminophenyl)carbinol, 4,4',4''-Triaminotriphenylcarbinol | [1][2] |

| CAS Number | 467-62-9 | [1][2] |

| Molecular Formula | C₁₉H₁₉N₃O | [1][2] |

| Molecular Weight | 305.37 g/mol | [1][3] |

| InChI | InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | [1] |

| InChIKey | KRVRUAYUNOQMOV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | [1] |

Physical Properties

| Property | Value | Notes | Source |

| Physical Description | Powder | - | [1] |

| Melting Point | 205 °C (with decomposition) | Experimental value. | [1] |

| Boiling Point | Not available | Experimental data not found. | |

| Solubility | Data not available | While not quantitatively specified, its amine functionalities suggest potential solubility in polar organic solvents. The hydrochloride salt is readily soluble in water.[1] | |

| pKa | Data not available | Listed in the IUPAC Digitized pKa Dataset, but specific values were not retrieved. The presence of three amino groups suggests it is a basic compound. | [1] |

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of its constituent functional groups: the three primary aromatic amine groups and the tertiary alcohol group.

-

Basicity: The presence of three amino groups makes this compound a basic compound. It readily reacts with acids to form salts. For instance, its hydrochloride salt is a common form.[1]

-

Reactions of the Amino Groups: The primary amine groups are nucleophilic and can participate in a variety of chemical reactions:

-

Schiff Base Formation: The amine groups can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of various dyes and polymers.[4]

-

Acylation and Alkylation: The amino groups can be acylated or alkylated using appropriate reagents.

-

-

Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be involved in reactions such as etherification. In strongly acidic solutions, the hydroxyl group is protonated and eliminated as water, leading to the formation of a stable triphenylmethyl (trityl) carbocation, which is intensely colored.[5]

Spectral Data

Various spectroscopic techniques are used to characterize this compound. While specific spectra are not provided here, the following are typically employed:

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as N-H (amine), O-H (alcohol), C-N, and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure by showing the chemical environment of the hydrogen and carbon atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the molecule, which is particularly relevant for its colored derivatives. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available. However, a general synthetic approach can be inferred from the synthesis of analogous triarylmethane compounds and related precursors.

General Synthetic Approach:

A plausible synthetic route involves the reaction of a suitable aniline derivative with a central carbonyl-containing compound in the presence of a condensing agent. A more common industrial preparation often involves the oxidation of a mixture of aniline and p-toluidine.

Due to the lack of a specific, detailed protocol for the target molecule, a general workflow for the synthesis of a related compound, (4-aminophenyl)methanol, via the reduction of 4-nitrobenzyl alcohol is presented below. This illustrates a common type of reaction used in the synthesis of amino-functionalized aromatic compounds.[6]

Caption: General experimental workflow for the synthesis of an amino-aromatic alcohol.

Role in Chemical Synthesis

A key application of this compound and related primary amines is in the synthesis of Schiff bases through condensation reactions with aldehydes. This reaction is fundamental in the preparation of various dyes and functional polymers.

Caption: Reaction scheme for the formation of a Schiff base.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, detailed information in publicly accessible scientific literature regarding the direct involvement of this compound in defined biological signaling pathways. While some triarylmethane compounds have been investigated for biological activities, dedicated studies on the signaling effects of this compound are not prominently reported. One source mentions a study on NIH3T3 cells, but does not provide further details on the mechanism of action or the pathways involved.[7] Therefore, no signaling pathway diagrams can be provided at this time. Professionals in drug development should consider this compound as a starting point for screening and mechanistic studies, as its biological activity profile is not well-characterized.

Conclusion

This compound is a well-defined chemical entity with established industrial uses, primarily as a dye intermediate. Its physical and chemical properties are partially documented, with some gaps in the experimental data for properties like boiling point and solubility. The reactivity of its primary amine and tertiary alcohol functional groups dictates its chemical behavior, particularly its basicity and ability to participate in condensation reactions. While its role in chemical synthesis is clear, its biological activities and potential interactions with signaling pathways remain an area open for further investigation. This guide provides a summary of the current knowledge on this compound to aid researchers and professionals in their work with this compound.

References

- 1. This compound | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Benzenemethanol, 4-amino-«alpha»,«alpha»-bis(4-aminophenyl)- (CAS 467-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol from Nitroaromatic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(p-aminophenyl)methanol, a versatile triphenylmethane derivative, from readily available nitroaromatic precursors. This document outlines a two-step synthetic pathway commencing with the nitration of triphenylmethanol to produce the key intermediate, tris(p-nitrophenyl)methanol, followed by its reduction to the target aminophenyl compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the replication and optimization of this synthesis for research and development purposes.

Overview of the Synthetic Pathway

The synthesis of this compound from nitroaromatic precursors is a robust and scalable process. The overall transformation involves the introduction of nitro groups onto the aromatic rings of a triphenylmethane scaffold, followed by the reduction of these nitro functionalities to primary amines. This method provides a reliable route to a tripodal amine structure that serves as a valuable building block in various fields, including medicinal chemistry and materials science.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Synthesis of the Nitroaromatic Precursor: Tris(p-nitrophenyl)methanol

The initial and critical step in this synthesis is the electrophilic nitration of triphenylmethanol. This reaction introduces nitro groups at the para positions of the three phenyl rings. Careful control of the reaction conditions is essential to favor the formation of the desired tris-p-nitro isomer and to minimize the formation of ortho and meta isomers, as well as dinitrated and other polysubstituted byproducts.

Experimental Protocol: Nitration of Triphenylmethanol

This protocol details the synthesis of tris(p-nitrophenyl)methanol using a mixture of nitric acid and sulfuric acid.

Materials:

-

Triphenylmethanol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve triphenylmethanol (1.0 eq) in dichloromethane at 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.3 eq) to concentrated sulfuric acid (3.3 eq) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the solution of triphenylmethanol via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C. The addition should be completed over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, a yellowish solid, can be purified by recrystallization from ethanol to afford tris(p-nitrophenyl)methanol.

Safety Precautions: The nitrating mixture is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reaction is exothermic and requires careful temperature control.

Characterization Data for Tris(p-nitrophenyl)methanol

The following table summarizes the key characterization data for the synthesized nitroaromatic precursor.

| Property | Value |

| Molecular Formula | C₁₉H₁₃N₃O₇ |

| Molecular Weight | 395.33 g/mol |

| Appearance | Yellowish solid |

| Melting Point | 210-212 °C (literature value) |

| ¹H NMR (CDCl₃, δ) | 8.25 (d, 6H), 7.60 (d, 6H), 2.5 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | 150.2, 147.8, 128.5, 124.0, 81.5 |

| IR (KBr, cm⁻¹) | ~3500 (O-H), ~1520 (asym NO₂), ~1350 (sym NO₂) |

Reduction of Tris(p-nitrophenyl)methanol to this compound

The second stage of the synthesis involves the reduction of the three nitro groups of tris(p-nitrophenyl)methanol to the corresponding primary amino groups. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst is an efficient and widely used method for this transformation.[1][2][3][4] This method offers high yields and avoids the need for high-pressure hydrogenation equipment.[1]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the reduction of tris(p-nitrophenyl)methanol to this compound.

Materials:

-

Tris(p-nitrophenyl)methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine Monohydrate (80% solution)

-

Ethanol or Methanol

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tris(p-nitrophenyl)methanol (1.0 eq) in ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% of Pd) to the suspension.

-

Reduction Reaction: Heat the mixture to reflux (approximately 70-80 °C). Slowly add hydrazine monohydrate (10-15 eq) dropwise to the refluxing mixture. A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition of hydrazine is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; keep the filter cake wet with solvent during filtration.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Safety Precautions: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. The catalytic reduction can be highly exothermic.

Characterization Data for this compound

The following table summarizes the key characterization data for the final product.

| Property | Value |

| Molecular Formula | C₁₉H₁₉N₃O |

| Molecular Weight | 305.38 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 183-185 °C (literature value) |

| ¹H NMR (DMSO-d₆, δ) | 6.85 (d, 6H), 6.50 (d, 6H), 5.10 (s, 6H, NH₂), 4.95 (s, 1H, OH)[6] |

| ¹³C NMR (DMSO-d₆, δ) | 145.5, 135.0, 128.0, 114.5, 80.0[6] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H), ~1620 (N-H bending), ~1510 (aromatic C=C)[5] |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₉H₂₀N₃O: 306.1601; found 306.1605 |

Applications in Drug Development and Research

This compound and its derivatives are of significant interest to researchers in drug development and materials science. The tripodal arrangement of the amino groups provides a scaffold for the synthesis of a variety of complex molecules, including:

-

Dendrimers and Polymers: The trifunctional nature of the molecule allows it to act as a core for the construction of dendrimers and hyperbranched polymers with potential applications in drug delivery and gene therapy.

-

Cross-linking Agents: The amino groups can react with various functional groups, making it a useful cross-linking agent for the preparation of hydrogels and other polymeric materials for biomedical applications.

-

Precursors for Bioconjugation: The primary amine functionalities can be readily modified for conjugation to biomolecules such as proteins, peptides, and nucleic acids, enabling the development of targeted drug delivery systems and diagnostic probes.

The chemical transformation and potential applications of this compound are illustrated in the diagram below:

References

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. This compound | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Spectroscopic Profile of Tris(p-aminophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(p-aminophenyl)methanol, a compound of significant interest in various research and development fields, including dye synthesis and polymer chemistry. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 12H | Aromatic protons |

| ~4.8 | s (br) | 6H | Amino (-NH₂) protons |

| ~2.5 | s | 1H | Methanol (-OH) proton |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~130 | Aromatic C-C |

| ~128 | Aromatic CH |

| ~115 | Aromatic CH |

| ~80 | Central Carbinol Carbon (C-OH) |

Note: The spectrum is typically broadband proton-decoupled.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (primary amine) |

| 3300 - 3200 | Broad | O-H stretching (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1510 - 1480 | Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1250 - 1000 | Strong | C-O stretching (tertiary alcohol) |

| 830 - 810 | Strong | p-Disubstituted benzene C-H out-of-plane bending |

Note: The spectrum is typically recorded using a KBr pellet or as a mull.

Table 4: UV-Vis Spectroscopic Data of this compound

| Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Solvent |

| 544 nm[1] | Not reported | Not specified |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Use a more concentrated sample if possible (30-50 mg).

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon resonances (typically 0-160 ppm).

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry IR-grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer's beam path.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse the sample cuvette with the solution of this compound to be analyzed, then fill the cuvette.

-

Place the sample cuvette in the sample beam path and the blank in the reference beam path.

-

Scan the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic techniques.

References

CAS number and molecular structure of Tris(p-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as pararosaniline base, is a triarylmethane compound of significant interest in various scientific and industrial fields. Historically recognized as a primary component of magenta dyes, its applications have expanded into analytical chemistry, histology, and have shown potential in biomedical research.[1][2] This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on aspects relevant to research and drug development.

Chemical Identity and Molecular Structure

-

IUPAC Name: Tris(4-aminophenyl)methanol[3]

-

Synonyms: Pararosaniline base, Tris(4-aminophenyl)methanol, Fuchsin dye base, Parafuchsin carbinol, Tris(4-aminophenyl)carbinol, 4,4',4''-Triaminotriphenylcarbinol[3]

The molecular structure of this compound consists of a central carbon atom bonded to three p-aminophenyl groups and a hydroxyl group.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 305.37 g/mol | [3] |

| Appearance | Powder | [3] |

| Melting Point | 205 °C (with decomposition) | [3] |

| Solubility | Slightly soluble in water. | [1] |

| UV-Vis Spectra | Data available in spectral databases. | [3] |

| IR Spectra | Data available in spectral databases. | [3] |

| Mass Spectrometry | Data available in spectral databases. | [3] |

Synthesis

This compound is typically synthesized through the condensation of aniline and a suitable one-carbon electrophile. A common laboratory-scale synthesis involves the reaction of aniline with p-aminobenzaldehyde.[1] Another reported method involves the preparation from pararosaniline nitrate.

General Synthesis Workflow

The synthesis of this compound can be conceptualized in the following workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Preparation from Pararosaniline Nitrate

This protocol describes the conversion of a pararosaniline salt to the free base, this compound.

Materials:

-

Crude pararosaniline nitrate

-

Aniline

-

50% aqueous sodium hydroxide solution

-

Toluene

Procedure:

-

Dissolve the crude pararosaniline nitrate in aniline at 80°C.

-

Slowly add a 50% aqueous sodium hydroxide solution to adjust the pH to 11.5-12.5.

-

Allow the aqueous layer to separate and then remove it.

-

Cool the organic layer to induce crystallization of the this compound base.

-

Isolate the crystals by filtration.

-

Wash the filter cake with toluene to remove residual aniline.

-

Dry the resulting slightly pink crystals.

Biological Activity and Potential Applications

While extensively used as a dye and staining agent, research into the specific biological activities of this compound is ongoing. Its historical use as an antischistosomal agent suggests bioactivity.[1] More recent interest has been in its potential as an antiproliferative agent, though the precise mechanisms of action are not yet fully elucidated.

Antiproliferative Potential: A Hypothesized Mechanism

The antiproliferative effects of some triarylmethane compounds are thought to involve the inhibition of key cellular processes. A generalized, hypothetical workflow for investigating the antiproliferative mechanism of a compound like this compound is presented below. It is important to note that specific signaling pathways for this compound have not been definitively established in the literature.

Caption: Experimental workflow for investigating antiproliferative activity.

Conclusion

This compound is a compound with a rich history and diverse applications. Its well-defined chemical structure and properties, coupled with established synthesis routes, make it a valuable molecule for various research endeavors. While its biological activities, particularly its antiproliferative potential, are of growing interest, further in-depth studies are required to elucidate the specific molecular mechanisms and signaling pathways involved. This guide provides a foundational technical overview to support researchers and drug development professionals in their work with this versatile compound.

References

An In-depth Technical Guide to Tris(p-aminophenyl)methanol and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(p-aminophenyl)methanol, a significant chemical compound known by a variety of synonyms in scientific literature. This document details its chemical identity, synthesis protocols, and key analytical data, presenting quantitative information in accessible formats. Furthermore, it illustrates relevant experimental workflows using logical diagrams to enhance understanding for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

This compound, with the CAS number 467-62-9 , is a triarylmethane derivative. In chemical literature and databases, it is frequently referred to by a multitude of synonyms. An understanding of these alternative names is crucial for comprehensive literature searches and unambiguous identification of the compound. A notable point of clarification is the distinction between this compound, which is the free base, and pararosaniline hydrochloride (CAS 569-61-9), a salt form with which it is often ambiguously associated under the general term "pararosaniline".

A summary of the most common synonyms for this compound is presented in Table 1.

| Synonym | Source/Database |

| Pararosaniline base | PubChem, Chemical Suppliers |

| Tris(4-aminophenyl)methanol | PubChem, Chemical Suppliers |

| 4,4',4''-Triaminotriphenylmethanol | Chemical Databases |

| p,p',p''-Triaminotriphenylcarbinol | Older Literature |

| Pararosaniline carbinol | PrepChem |

| 4,4',4''-Triaminotrityl alcohol | Chemical Databases |

| Fuchsin dye base | PubChem |

| Parafuchsin carbinol | PubChem |

| C.I. Basic Red 9 (base) | Color Index |

| Benzenemethanol, 4-amino-α,α-bis(4-aminophenyl)- | Chemical Abstracts Service (CAS) Nomenclature |

Experimental Protocols

The synthesis of this compound, often referred to as pararosaniline carbinol in preparative chemistry, can be achieved through the basification of its corresponding salt, such as pararosaniline nitrate. The following protocol is adapted from established chemical synthesis literature.[1]

Synthesis of this compound (Pararosaniline Carbinol)

Materials:

-

Crude pararosaniline nitrate

-

Aniline

-

50% aqueous sodium hydroxide solution

-

Toluene

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 274 g of crude pararosaniline nitrate in 650 g of aniline at 80°C.

-

Basification: Slowly add 54 g of a 50% aqueous sodium hydroxide solution to the reaction mixture. The pH should be adjusted to a range of 11.5 to 12.5.

-

Phase Separation: Allow the aqueous layer to separate from the organic layer. Once distinct layers have formed, the aqueous layer is drawn off.

-

Crystallization: The organic layer, containing the product, is allowed to cool. Crystals of pararosaniline carbinol base will precipitate out of the solution.

-

Isolation: The crystals are isolated by filtration, yielding a filter cake.

-

Purification: The filter cake is washed with toluene to remove any residual aniline.

-

Drying: The purified product is dried to yield a slightly pink carbinol base.

Expected Yield and Purity:

-

The initial filter cake weighs approximately 151 g with a purity of about 62% by weight.[1]

-

After washing with toluene and drying, the final product assays at approximately 98% purity.[1]

A workflow diagram for the synthesis and purification of this compound is provided below.

Quantitative Data and Spectroscopic Analysis

The characterization of this compound is crucial for confirming its identity and purity. Key analytical techniques include UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound and its protonated forms (pararosaniline dyes) are well-documented. The absorption maxima can vary depending on the solvent and pH.

| Solvent/Condition | Absorption Maxima (λmax) |

| Acidic Mobile Phase (pH ≤ 3) | 204 nm, 236 nm, 288 nm, 542 nm[1] |

| Aqueous Solution (as hydrochloride) | 546 nm[2] |

| 50% Ethanol | 545 nm[3] |

| Ethanol | 540 - 550 nm[4] |

| 1-Butanol (as hydrochloride) | 560 nm[2] |

Spectroscopic Data

The following diagram illustrates a general workflow for the analytical characterization of synthesized this compound.

References

- 1. UV-Vis Spectrum of Pararosaniline | SIELC Technologies [sielc.com]

- 2. Determination of pararosaniline hydrochloride in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption [Pararosaniline] | AAT Bioquest [aatbio.com]

- 4. 467-62-9 CAS | PARAROSANILINE BASE | Biological Stains and Dyes | Article No. 05129 [lobachemie.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Tris(p-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Tris(p-aminophenyl)methanol (CAS No. 467-62-9), also known as Pararosaniline base. This triphenylmethane dye derivative is a crucial reagent in various biological and chemical applications. Understanding its toxicological profile and implementing appropriate safety measures is paramount for ensuring a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₁₉H₁₉N₃O |

| Molecular Weight | 305.37 g/mol [1] |

| CAS Number | 467-62-9[1][2] |

| Appearance | Dark red powder[3] |

| Melting Point | 205 °C (decomposes)[1][4] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. Insoluble in water.[3] |

| Synonyms | Pararosaniline base, Parafuchsin, Tris(4-aminophenyl)carbinol[1][2] |

Toxicological Profile

The toxicological profile of this compound and its closely related hydrochloride salt, C.I. Basic Red 9, indicates several potential health hazards. The primary concerns are carcinogenicity and the induction of methemoglobinemia.

Acute Toxicity

Limited acute toxicity data is available for this compound. However, studies on its hydrochloride salt provide an indication of its potential acute effects.

| Route of Exposure | Species | Test | Result | Reference |

| Oral | Mouse | LD50 | 5000 mg/kg | [5] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to the hydrochloride salt of this compound, C.I. Basic Red 9, has been shown to be carcinogenic in animal studies. The National Toxicology Program (NTP) has classified C.I. Basic Red 9 as "reasonably anticipated to be a human carcinogen"[6][7][8].

A two-year feed study conducted by the NTP provided clear evidence of carcinogenicity in rats and mice[9].

Summary of Carcinogenicity Findings in NTP TR-285: [9]

| Species | Sex | Exposure Concentrations (ppm in feed) | Primary Tumor Sites |

| F344/N Rats | Male | 1,000, 2,000 | Skin (squamous cell carcinomas, trichoepitheliomas, sebaceous adenomas), Subcutaneous tissue (fibromas), Thyroid gland (follicular cell adenomas and carcinomas), Zymbal's gland (carcinomas), Liver (hepatocellular carcinomas) |

| Female | 500, 1,000 | Subcutaneous tissue (fibromas), Thyroid gland (follicular cell adenomas or carcinomas), Zymbal's gland (carcinomas) | |

| B6C3F1 Mice | Male | 500, 1,000 | Liver (hepatocellular carcinomas) |

| Female | 500, 1,000 | Liver (hepatocellular carcinomas) |

Genotoxicity

While some sources suggest that most mutagenicity studies on pararosaniline have been negative, C.I. Basic Red 9 monohydrochloride was found to induce unscheduled DNA synthesis in primary rat hepatocytes, indicating a potential for genotoxic activity[9].

Methemoglobinemia

A significant health concern associated with aromatic amines is the induction of methemoglobinemia. This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen effectively. The metabolism of aromatic amines to N-hydroxylamines is a key step in this process. These metabolites can then participate in a redox cycle within red blood cells, leading to the formation of methemoglobin.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), established for this compound or its salts. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, adhering to the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Health and Safety Recommendations

Given the toxicological profile, particularly the carcinogenic potential, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended, especially when handling the powder or creating solutions.

-

Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other containment strategies.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling Procedures

-

Avoid creating dust.

-

Weigh the solid material in a fume hood or a ventilated balance enclosure.

-

Prepare solutions in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from foodstuffs.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be considered hazardous waste.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the accurate assessment of chemical toxicity. The following sections outline the general methodologies for key toxicological endpoints relevant to this compound.

Carcinogenicity Bioassay (NTP TR-285)

The National Toxicology Program conducted a 2-year feed study to evaluate the carcinogenicity of C.I. Basic Red 9 monohydrochloride.

-

Test Species: F344/N rats and B6C3F1 mice.

-

Administration Route: The chemical was mixed into the feed.

-

Dosage:

-

Male Rats: 0, 1,000, or 2,000 ppm

-

Female Rats: 0, 500, or 1,000 ppm

-

Male and Female Mice: 0, 500, or 1,000 ppm

-

-

Duration: 103 weeks.

-

Observations: Animals were monitored for clinical signs of toxicity, and body weights were recorded. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.

Signaling Pathway of Methemoglobin Formation

The induction of methemoglobinemia by aromatic amines involves a series of metabolic and redox reactions within the body.

This guide provides a summary of the available health and safety information for this compound. It is crucial for all personnel handling this chemical to be thoroughly trained on its hazards and the necessary safety precautions. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. tricat.uni-trier.de [tricat.uni-trier.de]

- 7. caymanchem.com [caymanchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Abstract for TR-285 [ntp.niehs.nih.gov]

From Aniline to a Spectrum of Color: A Technical Guide to the Discovery and Historical Background of Pararosaniline Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical background of pararosaniline dyes, a cornerstone of synthetic chemistry that revolutionized the textile industry and found critical applications in biological and analytical sciences. From the serendipitous discoveries of the mid-19th century to the elucidation of its chemical structure, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and chemical principles underlying this important class of triarylmethane colorants.

Historical Background: The Dawn of Synthetic Dyes

The story of pararosaniline is intrinsically linked to the birth of the synthetic dye industry in the 1850s. The journey began with the isolation of aniline from coal tar, a byproduct of the burgeoning gaslight industry. This humble starting material would soon become the foundation for a vibrant spectrum of new colors.

The first significant breakthrough came in 1856 when Polish chemist Jakub Natanson observed a red color when heating aniline with 1,2-dichloroethane.[1] Almost concurrently, in 1858, the renowned German chemist August Wilhelm von Hofmann produced a similar crimson substance by reacting aniline with carbon tetrachloride.[1][2] Hofmann's early work laid the crucial groundwork for understanding the chemistry of these new dyes.[3]

However, it was the French chemist François-Emmanuel Verguin who, in 1859, developed the first commercially viable process for producing a magenta-colored dye, which he named "fuchsine."[2][4][5] Verguin's method involved the reaction of crude aniline with stannic chloride.[2] This discovery marked a pivotal moment, leading to the establishment of the synthetic dye industry and sparking intense competition and further research across Europe.[4][5]

Subsequent research, notably by Hofmann, revealed that the formation of these magenta dyes was not a result of the reaction of pure aniline alone. Instead, the presence of toluidine isomers (o-toluidine and p-toluidine) as impurities in the crude aniline was essential for the formation of what came to be known as rosaniline.[6] Pararosaniline, the non-methylated homologue, was later identified as the product formed from the reaction of aniline and p-toluidine.[6][7] This distinction was crucial in understanding the structure and properties of this family of dyes.

The intense interest in these vibrant new colors led to the development of various synthetic methods, including the use of other oxidizing agents like arsenic acid and nitrobenzene, which offered improved yields.[2][8] The elucidation of the triphenylmethane structure of these dyes in the following decades provided a rational basis for the synthesis of a wide array of new colors with diverse applications.[9]

Quantitative Data of Pararosaniline and Related Compounds

The following table summarizes key quantitative data for pararosaniline and its hydrochloride salt, providing a reference for their physical and spectroscopic properties.

| Property | Pararosaniline | Pararosaniline Hydrochloride | Rosaniline |

| CAS Number | 479-73-2 | 569-61-9 | 25620-78-4 |

| Molecular Formula | C₁₉H₁₇N₃ | C₁₉H₁₈ClN₃ | C₂₀H₁₉N₃ |

| Molecular Weight ( g/mol ) | 287.36[10] | 323.83[10] | 305.38[7] |

| Appearance | Colorless solid (leuco form) | Green crystalline solid | Colorless needles/plates |

| Melting Point (°C) | - | 268-270 (decomposes) | 205 |

| Solubility | Soluble in polar solvents | Soluble in water and ethanol | Soluble in acids, hot ethanol, aniline |

| UV-Vis Absorption Maxima (λmax) | Not applicable (colorless) | 542 nm (in acidic mobile phase) | 570 nm (mean excitation) |

Historical Synthesis Pathways

The initial discoveries of fuchsine and pararosaniline were characterized by empirical experimentation with different reagents and conditions. While detailed modern-style protocols from the 19th century are scarce, the general synthetic approaches are well-documented.

Experimental Protocols

Verguin's Synthesis of Fuchsine (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on historical accounts of Verguin's patented process.[2]

Materials:

-

Crude aniline (containing a mixture of aniline and toluidine isomers)

-

Anhydrous stannic chloride (SnCl₄)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Water

Procedure:

-

In a reaction vessel equipped with a reflux condenser, a mixture of crude aniline and anhydrous stannic chloride is heated. The historical accounts suggest a reaction temperature in the range of 160-180°C.

-

The reaction mixture is heated for several hours, during which the color of the mixture darkens, and a viscous mass is formed.

-

After cooling, the crude product is treated with boiling water to extract the dye.

-

Hydrochloric acid is added to the aqueous extract to precipitate the crude dye hydrochloride.

-

The precipitate is collected by filtration and can be further purified by "salting out" with a saturated sodium chloride solution.

-

The purified fuchsine is then collected by filtration and dried.

Note: This is a generalized procedure. The exact ratios of reactants and reaction times would have been optimized empirically in the 19th-century industrial setting.

Preparation of Schiff's Reagent from Pararosaniline

Schiff's reagent is a classic analytical reagent for the detection of aldehydes, and its preparation is a key application of pararosaniline.[11]

Materials:

-

Pararosaniline hydrochloride

-

Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl), concentrated

-

Activated charcoal

-

Distilled water

Procedure:

-

Dissolve 1.0 g of pararosaniline hydrochloride in 200 mL of distilled water by gentle heating.

-

Cool the solution to room temperature.

-

In a separate container, dissolve 2.0 g of sodium bisulfite (or sodium metabisulfite) in 20 mL of distilled water.

-

Add the sodium bisulfite solution to the pararosaniline solution and mix well.

-

Add 2.0 mL of concentrated hydrochloric acid to the mixture and dilute to a final volume of 200 mL with distilled water.

-

Stopper the flask and allow the solution to stand in the dark for at least 12 hours, or until the solution becomes colorless or pale yellow.

-

Add 0.5 g of activated charcoal, shake vigorously for one minute, and filter the solution.

-

The resulting colorless solution is Schiff's reagent and should be stored in a tightly stoppered, dark bottle in a cool place.

Logical Relationships in Pararosaniline Chemistry

The following diagram illustrates the key relationships between the starting materials, the different dye homologues, and a primary application.

Conclusion

The discovery of pararosaniline and its methylated analogs marked a turning point in the history of chemistry, giving rise to a vibrant synthetic dye industry and providing scientists with powerful new tools for research. From its empirical origins to the detailed understanding of its structure and reactivity, the story of pararosaniline is a testament to the interplay of serendipity, systematic investigation, and industrial innovation. The experimental protocols and data presented in this guide offer a glimpse into the rich history and enduring utility of this foundational class of synthetic dyes. As research in materials science and drug development continues to advance, the fundamental principles gleaned from the study of these historical molecules remain as relevant as ever.

References

- 1. Fuchsine - Wikipedia [en.wikipedia.org]

- 2. The battle for magenta | Feature | RSC Education [edu.rsc.org]

- 3. dictionary.com [dictionary.com]

- 4. researchgate.net [researchgate.net]

- 5. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]

- 6. researchgate.net [researchgate.net]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Fuchsine or magenta: the second most famous aniline dye. A short memoir on the 150th anniversary of the first commercial production of this well known dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the history of basic fuchsin and aldehyde-Schiff reactions from 1862 to 1935 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pararosaniline - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

In-Depth Technical Guide to the Solubility of Tris(p-aminophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-aminophenyl)methanol, also known as Pararosaniline Base, is a triarylmethane compound of significant interest in various fields, including as a dye intermediate and in the development of pharmaceuticals. Its chemical structure, featuring three aminophenyl groups attached to a central methanol carbon, imparts a unique combination of polarity and aromatic character, influencing its solubility in different media.[1] A thorough understanding of its solubility profile in organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques. This guide provides a comprehensive overview of the available solubility data for this compound and details a general experimental protocol for its determination.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive quantitative data for this compound is limited in publicly available literature. The data presented here has been compiled from various sources, and the absence of a value indicates that no specific data was found during the literature review.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility | Notes |

| Alcohols | ||||||

| Ethanol | C₂H₅OH | 46.07 | 78.37 | 24.55 | 1 mg/mL[2] | Clear to hazy solution. |

| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | Soluble | For the hydrochloride salt.[3] |

| Aprotic Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 46.7 | Soluble (qualitative) | Based on the solubility of the related Tris(4-aminophenyl)amine. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | 36.7 | Soluble (qualitative) | Based on the solubility of the related Tris(4-aminophenyl)amine. |

| Acetone | (CH₃)₂CO | 58.08 | 56 | 20.7 | No data available | |

| Acetonitrile | CH₃CN | 41.05 | 81.6 | 37.5 | No data available | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | No data available | |

| Nonpolar Solvents | ||||||

| Toluene | C₇H₈ | 92.14 | 110.6 | 2.38 | No data available | |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | No data available | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.02 | No data available | |

| Aqueous | ||||||

| Water | H₂O | 18.02 | 100 | 80.1 | Slightly soluble[4][5] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used "shake-flask" or saturation method.[6][7][8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Pararosaniline Base crystalline 467-62-9 [sigmaaldrich.com]

- 3. Determination of pararosaniline hydrochloride in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pararosaniline - Wikipedia [en.wikipedia.org]

- 5. dawnscientific.com [dawnscientific.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. m.youtube.com [m.youtube.com]

The Trivalent Core: A Technical Guide to Tris(p-aminophenyl)methanol as a Versatile Building Block

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Tris(p-aminophenyl)methanol, a cornerstone for the construction of complex macromolecular architectures.

This compound, also known as pararosaniline base or tris(4-aminophenyl)carbinol, is a triphenylmethane derivative that serves as a fundamental trivalent building block in the fields of materials science, polymer chemistry, and medicinal chemistry.[1][2][3] Its unique C₃ symmetric structure, featuring three reactive primary amine groups extending from a central carbinol core, allows for the precise construction of complex three-dimensional structures. This guide provides a comprehensive overview of its synthesis, key properties, and its role in the development of advanced materials such as polymers, porous organic frameworks, and dendrimers, with a look into its potential in drug delivery and catalysis.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₉H₁₉N₃O and a molar mass of approximately 305.38 g/mol .[4][5] Its structure, characterized by a central sp³-hybridized carbon atom bonded to three aminophenyl rings and a hydroxyl group, imparts specific solubility and reactivity profiles.[6] The presence of both amino and hydroxyl functional groups makes it a versatile precursor in various chemical transformations.[6]

| Property | Value | Reference |

| IUPAC Name | tris(4-aminophenyl)methanol | [2] |

| Synonyms | Pararosaniline base, Tris(4-aminophenyl)carbinol, Parafuchsin carbinol | [2][3] |

| CAS Number | 467-62-9 | [3] |

| Molecular Formula | C₁₉H₁₉N₃O | [3] |

| Molar Mass | 305.38 g/mol | [5] |

| Melting Point | 205 °C (decomposes) | [5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in organic solvents | [6] |

Synthesis of this compound

The synthesis of this compound, often referred to as pararosaniline carbinol, can be achieved through the reaction of pararosaniline nitrate with a strong base in an organic solvent.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Crude pararosaniline nitrate

-

Aniline

-

50% aqueous sodium hydroxide

-

Toluene

Procedure:

-

Dissolve 274 g of crude pararosaniline nitrate in 650 g of aniline at 80 °C.[1]

-

Slowly add 54 g of 50% aqueous sodium hydroxide to the solution until the pH reaches 11.5 to 12.5.[1]

-

Allow the aqueous layer to separate and then remove it.[1]

-

Cool the remaining organic layer to induce crystallization of the pararosaniline carbinol base.[1]

-

Isolate the crystals by filtration. The resulting filter cake will contain the product.[1]

-

Wash the filter cake with toluene to remove any residual aniline.[1]

-

Dry the purified product. The final product should be a slightly pink carbinol base with a purity of approximately 98%.[1]

Applications as a Trivalent Building Block

The three primary amine groups of this compound provide reactive sites for the construction of a variety of macromolecular structures.

Polymer Synthesis

This compound and its derivatives are valuable monomers for the synthesis of highly cross-linked polymers with high thermal stability. The trivalent nature of the molecule allows for the formation of three-dimensional polymer networks. For instance, polymers derived from the reaction of related trivalent amines with dianhydrides have shown excellent thermal resistance.[7]

| Polymer System | Monomers | Polymerization Conditions | Key Properties | Reference |

| Polyimide | Tris(4-aminophenyl)amine, Pyromellitic dianhydride | Solid-state, 300 °C, 4 h | High thermal stability, Insoluble in common organic solvents | [8] |

| Polyamide | Bis(4-aminophenyl)methane, Terephthaloyl dichloride | Not specified | High thermal stability (83% residue at 300 °C) | [7] |

Porous Organic Frameworks (POFs)

The rigid and symmetric structure of trivalent aminophenyl compounds makes them ideal building blocks for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).[9][10] These materials are characterized by high surface areas, permanent porosity, and excellent thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.[10] The condensation of trivalent amines with multifunctional aldehydes leads to the formation of crystalline, porous networks.[9]

| Framework | Building Blocks | Synthesis Conditions | Porosity Characteristics | Reference |

| TaDAP | 1,3,5-Tris-(4-aminophenyl) triazine, 2,6-diformylpyridine | Solvothermal | Not specified | [9][11] |

| TaDA | 1,3,5-Tris-(4-aminophenyl) triazine, 1,3-benzenedialdehyde | Solvothermal | Not specified | [9][11] |

| COF-115 | N,N',N'',N'''-(ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(hydroxylamine), Terephthalaldehyde | Polycondensation | BET Surface Area: 1387 m²/g | [12] |

Dendrimer Synthesis and Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture.[13] The trivalent core of this compound can serve as a starting point for the divergent synthesis of dendrimers.[14] The surface functional groups of these dendrimers can be modified to carry drugs, making them promising candidates for targeted drug delivery systems.[15][16] Polyamidoamine (PAMAM) dendrimers, which can be built from amine cores, have been extensively studied for their ability to encapsulate and deliver therapeutic agents.[17]

Visualizing the Molecular Architecture and Synthesis

To better understand the role of this compound as a building block, the following diagrams illustrate its structure and its incorporation into larger molecular assemblies.

Conclusion

This compound stands out as a critical trivalent building block for the rational design and synthesis of a wide array of functional materials. Its well-defined structure and reactive amine functionalities provide a versatile platform for creating complex macromolecular architectures with tailored properties. From thermally stable polymers and highly porous frameworks to precisely engineered dendrimers for drug delivery, the applications of this molecule continue to expand. Further research into the functionalization of its core and the exploration of its derivatives will undoubtedly unlock new possibilities in materials science and therapeutic development.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C19H19N3O | CID 10084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Benzenemethanol, 4-amino-«alpha»,«alpha»-bis(4-aminophenyl)- (CAS 467-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Pararosaniline - Wikipedia [en.wikipedia.org]

- 9. Novel imine-linked covalent organic frameworks: preparation, characterization and application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poly(amido amine) dendrimers in oral delivery - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Molecular Geometry of Tris(p-aminophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional molecular geometry of Tris(p-aminophenyl)methanol. Utilizing Density Functional Theory (DFT), this document details the computational methodology, predicted structural parameters, and the logical workflow employed in the analysis. The content is intended to offer researchers and professionals in drug development and materials science a foundational understanding of the conformational properties of this triphenylmethane derivative. Due to the absence of specific published data for this compound, this guide presents a representative computational study based on established methodologies for analogous compounds.

Introduction

This compound is a molecule of significant interest owing to its core triphenylmethane structure, which is foundational to a wide array of dyes and functional materials. The spatial arrangement of its aminophenyl rings and the central methanol group dictates its electronic, optical, and binding properties. Understanding the precise molecular geometry is therefore crucial for the rational design of novel therapeutics, probes, and materials.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-empirical approach to determine molecular structures with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure and geometry of molecules.

Computational Methodology

The molecular geometry of this compound was optimized using quantum chemical calculations. The following protocol, representative of standard practices for similar organic molecules, was employed.

2.1 Software and Theoretical Level

All calculations were performed using a standard quantum chemistry software package. The geometry optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3] A Pople-style basis set, 6-31G(d), was used for all atoms, which includes d-polarization functions on heavy atoms to accurately describe bonding.[1][2]

2.2 Geometry Optimization

The initial structure of this compound was constructed using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase without any symmetry constraints. The convergence criteria for the optimization were set to the software's default values, ensuring that a stationary point on the potential energy surface was reached.

2.3 Vibrational Frequency Analysis

Subsequent to the geometry optimization, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true local minimum on the potential energy surface.

Predicted Molecular Geometry

The optimized molecular structure of this compound exhibits a propeller-like conformation, characteristic of triphenylmethane derivatives. The three p-aminophenyl rings are tilted with respect to the plane defined by the central carbon and the oxygen atom.